3-Aminopyridazine-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminopyridazine-4-carbonitrile and its derivatives primarily involves multi-component reactions, showcasing the efficiency of one-pot synthesis techniques. A noteworthy method includes the one-pot, three-component reaction of malononitrile with arylglyoxals and hydrazine hydrate, which proceeds at room temperature in a mixture of water and ethanol. This approach not only emphasizes the simplicity and accessibility of synthesizing such compounds but also highlights the green chemistry aspect by utilizing less hazardous solvents and conditions (Khalafy et al., 2013).
Scientific Research Applications
Drug Discovery : A study by Lim, Luna, and Dolzhenko (2015) highlights the use of 3-Aminopyridazine-4-carbonitrile in the one-pot, three-component microwave-assisted synthesis of novel 7-amino-substituted pyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, which is beneficial for creating compound libraries for drug discovery processes (Lim, Luna, & Dolzhenko, 2015).
Functionalized Compounds Synthesis : Rykowski, Wolińska, and Plas (2000) demonstrated a novel route to functionalized 3-aminopyridazines by ANRORC type ring transformation of 1,2,4-triazines with carbon nucleophiles. This approach offers a new method for the synthesis of functionalized compounds (Rykowski, Wolińska, & Plas, 2000).
Chemical Reactivity and Biological Properties : Abdel-Rahman, Assiri, Fouda, and Ali (2020) noted that substituted 3-amino-1,2,4-triazines, like 3-Aminopyridazine-4-carbonitrile, exhibit unique chemical reactivity and applications in synthetic and pharmaceutical chemistry, particularly in the context of biological properties (Abdel-Rahman et al., 2020).
Antimicrobial and Antioxidant Properties : Research by Lagu and Yejella (2020) demonstrated that newly synthesized pyrans and pyridines derivatives, including 3-Aminopyridazine-4-carbonitrile, show promising antimicrobial and antioxidant properties (Lagu & Yejella, 2020).
Potential in Anticancer Activity : A study by Ali and Saad (2018) found that some synthesized compounds related to 3-Aminopyridazine-4-carbonitrile demonstrated promising anticancer activity, with some showing more potent activity than reference drugs (Ali & Saad, 2018).
Safety And Hazards
properties
IUPAC Name |
3-aminopyridazine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCPKMCDMNLLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridazine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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